N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a benzamide core with a trifluoromethyl group and an isoxazole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution.
Attachment of the Benzamide Core: The final step involves coupling the isoxazole derivative with a benzamide containing a trifluoromethyl group, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoxazole ring can be reduced to form an isoxazoline derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)amine hydrochloride
- [5-(3-methoxyphenyl)isoxazol-3-yl]methanol
Uniqueness
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-14-6-4-5-12(9-14)17-10-13(24-27-17)11-23-18(25)15-7-2-3-8-16(15)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZAHZJQIZUFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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